molecular formula C9H14N4O2 B12905892 5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-48-9

5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12905892
CAS No.: 77961-48-9
M. Wt: 210.23 g/mol
InChI Key: RWNKTLAHBIUHHV-UHFFFAOYSA-N
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Description

5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an amino group at the 5th position and a tetrahydrofuran-2-ylmethylamino group at the 2nd position of the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring.

    Introduction of the Amino Group: The amino group is introduced at the 5th position through nucleophilic substitution reactions.

    Attachment of the Tetrahydrofuran-2-ylmethylamino Group: This step involves the reaction of the pyrimidinone core with tetrahydrofuran-2-ylmethylamine under controlled conditions to achieve the desired substitution at the 2nd position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and tetrahydrofuran-2-ylmethylamino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.

    Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(methylamino)pyrimidin-4(1H)-one: Lacks the tetrahydrofuran-2-yl group.

    5-Amino-2-(ethylamino)pyrimidin-4(1H)-one: Contains an ethyl group instead of the tetrahydrofuran-2-yl group.

    5-Amino-2-(propylamino)pyrimidin-4(1H)-one: Contains a propyl group instead of the tetrahydrofuran-2-yl group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethylamino group in 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets or improve its solubility and stability.

Biological Activity

5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one, also known by its CAS number 77961-48-9, is a pyrimidinone derivative with potential therapeutic applications. This compound features a unique oxolan moiety that may influence its biological activity. Understanding its biological properties is crucial for evaluating its potential as a pharmaceutical agent.

The molecular formula of this compound is C9H14N4O2, with a molecular weight of 210.23 g/mol. The structural characteristics include:

  • IUPAC Name : 5-amino-2-(oxolan-2-ylmethylamino)-1H-pyrimidin-6-one
  • InChI Key : RWNKTLAHBIUHHV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with cellular receptors, potentially modulating signal transduction pathways.
  • Pathway Modulation : The compound may affect various biochemical pathways that are crucial for cellular function.

Biological Activity Evaluation

Recent studies have highlighted the biological activities associated with this compound, particularly its antimicrobial properties.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For example, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against common pathogens:

Bacterial Strain MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified

These results suggest that the compound exhibits significant antibacterial activity, comparable to established antibiotics such as ciprofloxacin .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of pyrimidinones, including the target compound, and evaluated their biological activities through various assays. The findings indicated that compounds with similar structural motifs displayed potent inhibitory effects against Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Computational studies have revealed that this compound binds effectively to the active sites of critical enzymes like DNA gyrase, suggesting a mechanism for its antibacterial effects through enzyme inhibition .
  • Cytotoxicity Assessments : In vitro cytotoxicity studies using MTT assays on various cell lines indicated that the compound has a favorable safety profile, with low cytotoxic effects observed at therapeutic concentrations .

Properties

CAS No.

77961-48-9

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

5-amino-2-(oxolan-2-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O2/c10-7-5-12-9(13-8(7)14)11-4-6-2-1-3-15-6/h5-6H,1-4,10H2,(H2,11,12,13,14)

InChI Key

RWNKTLAHBIUHHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

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